1,3-dimethyl-7-(4-methylbenzyl)-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione
Description
The compound 1,3-dimethyl-7-(4-methylbenzyl)-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione is a xanthine-derived molecule characterized by a purine-2,6-dione core. Key structural features include:
- Position 1 and 3: Methyl groups, common in xanthine derivatives like caffeine and theophylline.
- Position 7: A 4-methylbenzyl substituent, introducing aromatic bulk and lipophilicity.
- Position 8: A piperidin-1-ylmethyl group, which may influence receptor binding and pharmacokinetics.
Properties
IUPAC Name |
1,3-dimethyl-7-[(4-methylphenyl)methyl]-8-(piperidin-1-ylmethyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2/c1-15-7-9-16(10-8-15)13-26-17(14-25-11-5-4-6-12-25)22-19-18(26)20(27)24(3)21(28)23(19)2/h7-10H,4-6,11-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVTXFWQXXAOHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=NC3=C2C(=O)N(C(=O)N3C)C)CN4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,3-Dimethyl-7-(4-methylbenzyl)-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound belonging to the purine class. Its structure includes multiple functional groups that contribute to its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure features a purine core with various substituents that enhance its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated in several contexts:
- Adenosine Receptor Modulation : The compound acts as an agonist for adenosine receptors, particularly A1 and A2A receptors, which are involved in various physiological processes including neuroprotection and anti-inflammatory responses .
- Neuroprotective Effects : Studies have shown that it may exert neuroprotective effects by inhibiting the NF-κB inflammatory pathway. This inhibition is crucial for reducing neuroinflammation and protecting neuronal cells from damage .
The mechanism of action involves the interaction of the compound with adenosine receptors. Upon binding to these receptors, it triggers downstream signaling pathways that modulate cellular responses:
- Inhibition of Inflammatory Pathways : By activating A2A receptors, the compound reduces the release of pro-inflammatory cytokines, thereby mitigating inflammation in neural tissues .
- Neurotransmitter Release Modulation : The compound may influence neurotransmitter release, enhancing synaptic plasticity and cognitive functions .
Table 1: Summary of Biological Activities
Case Study 1: Neuroprotection in Animal Models
In a study involving rodent models of neurodegeneration, administration of the compound resulted in significant preservation of neuronal integrity compared to control groups. The treated animals exhibited reduced markers of oxidative stress and inflammation in brain tissues .
Case Study 2: In Vitro Cytotoxicity
In vitro assays demonstrated that the compound showed selective cytotoxicity against certain cancer cell lines (e.g., LCLC-103H), indicating potential applications in oncology . The mechanism involved apoptosis induction through adenosine receptor-mediated pathways.
Scientific Research Applications
The compound 1,3-dimethyl-7-(4-methylbenzyl)-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione is a member of the purine derivative family and has garnered attention for its potential applications in various fields, particularly in medicinal chemistry. This article delves into its scientific research applications, summarizing relevant findings, case studies, and providing comprehensive data tables to illustrate its significance.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
One of the prominent applications of this compound is its role as a DPP-4 inhibitor , which is crucial in the management of type 2 diabetes. DPP-4 inhibitors enhance the levels of incretin hormones, thereby increasing insulin production in response to meals and decreasing glucagon levels.
Case Study
A study demonstrated that a related compound (BI 1356) exhibited significantly higher potency as a DPP-4 inhibitor compared to existing treatments like sitagliptin and saxagliptin. The IC50 value for BI 1356 was approximately 1 nM , indicating its potential for effective glucose regulation in diabetic patients .
Neurological Disorders
Research has also indicated that purine derivatives can influence sodium channel-mediated diseases such as epilepsy. Compounds with similar structures have been explored for their therapeutic potential in treating seizure disorders by modulating neuronal excitability.
Insights from Research
Voltage-gated sodium channels are critical for neuronal signaling. Compounds that target these channels may offer new avenues for treating conditions associated with abnormal neuronal activity .
Anticancer Properties
Emerging studies suggest that purine derivatives possess anticancer properties. The modulation of cellular signaling pathways involved in tumor growth and metastasis has been observed with certain purine analogs.
Case Study
A study focused on a related purine compound showed promising results in inhibiting cancer cell proliferation through the induction of apoptosis and cell cycle arrest .
Table 1: Comparison of DPP-4 Inhibitors
| Compound Name | IC50 (nM) | Selectivity Ratio |
|---|---|---|
| BI 1356 | 1 | >10,000 for DPP-4 vs DPP-8 |
| Sitagliptin | 19 | N/A |
| Saxagliptin | 50 | N/A |
| Vildagliptin | 62 | N/A |
Table 2: Potential Applications of Purine Derivatives
| Application Area | Compound Type | Observed Effects |
|---|---|---|
| Diabetes Management | DPP-4 Inhibitors | Improved glucose tolerance |
| Neurological Disorders | Sodium Channel Modulators | Reduced seizure frequency |
| Cancer Treatment | Anticancer Agents | Induction of apoptosis |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table compares the target compound with structurally related purine-2,6-dione derivatives, emphasizing substituent variations and their implications:
*Calculated based on molecular formula (C~22~H~29~N~5~O~2~).
Key Structural and Pharmacological Insights
Substituent Effects on Activity
Position 7 Modifications :
- The target’s 4-methylbenzyl group (aromatic, lipophilic) contrasts with aliphatic chains (e.g., butynyl in Linagliptin) or polar groups (e.g., hydroxy-piperazinylpropyl in ). Aromatic substituents may enhance membrane permeability but reduce solubility .
- In caffeine-derived AChE inhibitors (e.g., compound 2b), a hexyl-piperidinyl chain at position 7 improves binding affinity compared to smaller substituents .
- Position 8 Modifications: The piperidin-1-ylmethyl group in the target compound differs from aminopiperidinyl (Linagliptin) or piperazinyl () moieties. Antiarrhythmic activity in correlates with 8-benzylamino or morpholinyl-ethylamino groups, suggesting electron-rich substituents may enhance cardiovascular effects .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of 1,3-dimethyl-7-(4-methylbenzyl)-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione, and how are intermediates purified?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution at the 8-position of a 1,3-dimethylxanthine scaffold. Key steps include bromination at the 8-position followed by reaction with piperidine derivatives. Purification often involves recrystallization from ethanol or column chromatography using silica gel with ethyl acetate/hexane mixtures. Intermediate characterization relies on TLC and melting point analysis .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound, and what key spectral signatures should researchers prioritize?
- Methodological Answer :
- FTIR : Look for C=O stretches near 1650–1700 cm⁻¹ and aliphatic C-H stretches at 2850–2960 cm⁻¹. The absence of N-H stretches (if applicable) confirms methylation .
- NMR : In -NMR, the 4-methylbenzyl group shows aromatic protons as a doublet near δ 7.2–7.4 ppm, while the piperidinyl protons appear as multiplet signals between δ 1.4–2.8 ppm. The methyl groups on the purine ring resonate as singlets near δ 3.2–3.5 ppm .
- Mass Spectrometry : The molecular ion peak (e.g., m/z 375.9 for a related analog) and fragmentation patterns (e.g., loss of the piperidinyl group) confirm molecular weight and substituent stability .
Q. How can researchers assess the compound’s stability under varying experimental conditions (e.g., pH, temperature)?
- Methodological Answer :
- Thermal Stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition temperatures.
- pH Stability : Conduct accelerated degradation studies in buffers (pH 1–12) at 40–60°C, followed by HPLC analysis to monitor degradation products .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in spectral data during structural elucidation (e.g., ambiguous NOE correlations or overlapping signals)?
- Methodological Answer :
- Use 2D NMR techniques (e.g., - HSQC, HMBC) to resolve signal overlap and assign quaternary carbons.
- For ambiguous NOEs, perform variable-temperature NMR or dilute the sample to reduce dipole-dipole interactions.
- Cross-validate with high-resolution mass spectrometry (HRMS) to confirm the molecular formula .
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s biological activity, particularly regarding the piperidinyl and 4-methylbenzyl substituents?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified piperidine rings (e.g., azetidine, morpholine) or substituted benzyl groups (e.g., halogenated, methoxy).
- In Vitro Assays : Screen analogs against target proteins (e.g., kinases, GPCRs) using fluorescence polarization or SPR to quantify binding affinity.
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with binding pockets and guide synthetic prioritization .
Q. What computational protocols are recommended for studying this compound’s interaction with biological targets (e.g., molecular docking, MD simulations)?
- Methodological Answer :
- Docking : Prepare the compound’s 3D structure using Open Babel, optimize charges with AM1-BCC, and dock into target protein active sites (PDB: 6Z8) using AutoDock. Validate with RMSD clustering.
- MD Simulations : Run 100-ns simulations in GROMACS with CHARMM36 force fields to assess binding stability and residue-specific interactions .
Q. How can in silico tools predict the compound’s pharmacokinetic properties, and which parameters are most critical for lead optimization?
- Methodological Answer :
- Use ChemAxon’s Chemicalize or SwissADME to predict LogP (target <5), topological polar surface area (TPSA <140 Ų), and CYP450 inhibition.
- Prioritize analogs with high gastrointestinal absorption (BOILED-Egg model) and low Ames mutagenicity alerts .
Q. What challenges arise during the synthesis of analogs with bulky substituents (e.g., 4-methylbenzyl or piperidinyl groups), and how can they be mitigated?
- Methodological Answer :
- Steric Hindrance : Use microwave-assisted synthesis to enhance reaction rates and yields.
- Purification Issues : Employ reverse-phase HPLC with C18 columns for polar intermediates.
- Byproduct Formation : Optimize stoichiometry (e.g., 1.2–1.5 equivalents of nucleophiles) and monitor reactions via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
